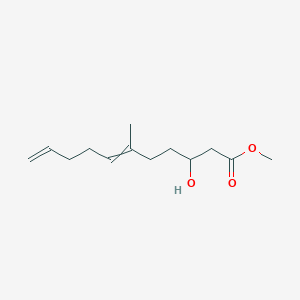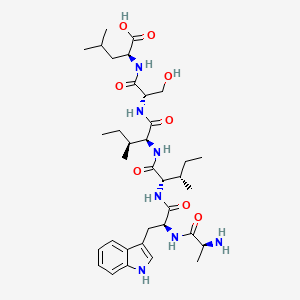
1,1'-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene is an organic compound characterized by the presence of trifluoromethyl groups attached to a butene backbone, which is further connected to two benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene typically involves the reaction of 4,4,4-trifluorobut-2-ene-1,3-diyl with benzene derivatives under specific conditions. One common method includes the use of trifluoroacetic acid and vinyl ethyl ether as starting materials, which are mixed with dichloromethane and pyridine at room temperature. The temperature is then controlled to -5°C, and trifluoroacetic acid is added dropwise .
Industrial Production Methods
For industrial production, a continuous synthesis method is often employed. This involves continuously introducing raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride into a continuous reactor. The product system containing 1,1’-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene is then continuously extracted to obtain the final compound .
化学反応の分析
Types of Reactions
1,1’-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
1,1’-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,1’-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Similar in structure but contains an ethoxy group instead of benzene rings.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: Contains a phenyl group and an alkyne instead of benzene rings and an alkene.
特性
CAS番号 |
821799-77-3 |
|---|---|
分子式 |
C16H13F3 |
分子量 |
262.27 g/mol |
IUPAC名 |
(1,1,1-trifluoro-4-phenylbut-2-en-2-yl)benzene |
InChI |
InChI=1S/C16H13F3/c17-16(18,19)15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,12H,11H2 |
InChIキー |
LZGYPKOHMGPMFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC=C(C2=CC=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N''-[4-(Methanesulfonyl)phenyl]guanidine](/img/structure/B14219922.png)





![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14219966.png)




![Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14220017.png)
![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)
